5-Bromo-4-chloro-2,6-dimethylpyrimidine
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Overview
Description
5-Bromo-4-chloro-2,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine and chlorine atoms at positions 5 and 4, respectively, and two methyl groups at positions 2 and 6. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine typically involves the halogenation of 2,6-dimethylpyrimidine. One common method is the bromination of 4-chloro-2,6-dimethylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-chloro-2,6-dimethylpyrimidine .
Scientific Research Applications
5-Bromo-4-chloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2,6-dimethylpyrimidine depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity . The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-bromo-2,6-dimethylpyrimidine
- 5-Bromo-2-chloro-4,6-dimethylpyrimidine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness
5-Bromo-4-chloro-2,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse chemical transformations .
Properties
IUPAC Name |
5-bromo-4-chloro-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQXOFCIHJDLCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500215 |
Source
|
Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69696-35-1 |
Source
|
Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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